molecular formula C19H15N3O2S2 B2917625 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 868376-73-2

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No.: B2917625
CAS No.: 868376-73-2
M. Wt: 381.47
InChI Key: TUMPJKQQCSXURK-VZCXRCSSSA-N
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Description

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a synthetic organic compound characterized by its complex structure, which includes benzo[d]thiazole moieties and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole core, followed by functionalization to introduce the allyl and methoxy groups. The final step involves the formation of the carboxamide linkage.

    Formation of Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Allyl and Methoxy Groups: The allyl group can be introduced via allylation reactions using allyl halides in the presence of a base. The methoxy group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate.

    Formation of Carboxamide Linkage: This step involves the reaction of the benzo[d]thiazole derivative with an appropriate carboxylic acid or its derivative (e.g., acyl chloride) to form the carboxamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The methoxy group can be a site for nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions to replace the methoxy group.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines or reduced carboxamide derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In materials science, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its structural features may also make it useful in the design of molecular sensors or catalysts.

Mechanism of Action

The mechanism by which (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide exerts its effects depends on its interaction with molecular targets. Potential targets include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or π-π stacking, which can modulate the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzo[d]thiazole core but differ in their functional groups.

    Allyl-Substituted Compounds: Compounds such as allylbenzene and allylthiourea contain the allyl group but lack the benzo[d]thiazole structure.

    Methoxy-Substituted Compounds: Compounds like anisole (methoxybenzene) contain the methoxy group but have different core structures.

Uniqueness

The uniqueness of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide lies in its combination of functional groups and the benzo[d]thiazole core. This combination imparts specific chemical reactivity and potential biological activity that is distinct from other compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c1-3-9-22-17-14(24-2)5-4-6-15(17)26-19(22)21-18(23)12-7-8-13-16(10-12)25-11-20-13/h3-8,10-11H,1,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMPJKQQCSXURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC4=C(C=C3)N=CS4)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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